2-(Triphenylphosphoranylidene)propionaldehyde is an organic compound with the molecular formula and a molecular weight of 318.35 g/mol. It appears as a white to light beige crystalline powder and is known for its distinctive phosphorus-containing structure, which includes a triphenylphosphoranylidene group attached to a propionaldehyde moiety. The compound is recognized for its utility in various synthetic organic chemistry applications, particularly in asymmetric synthesis and as a reagent in several
In the Wittig reaction, the ylide character (nucleophilic carbanion) of the triphenylphosphoranylidene group in TPP attacks the electrophilic carbon atom of the carbonyl compound. This leads to the formation of a new carbon-carbon double bond (alkene) and the expulsion of triphenylphosphine oxide [].
Research indicates that 2-(Triphenylphosphoranylidene)propionaldehyde exhibits biological activities that are significant for medicinal chemistry. Notably, it has been involved in the synthesis of compounds with potential antitumor properties, such as acitretin analogs and macrosphelide analogs that induce apoptosis. These findings suggest its relevance in developing therapeutic agents targeting cancer cells .
The synthesis of 2-(Triphenylphosphoranylidene)propionaldehyde typically involves:
This compound finds applications in several fields:
Interaction studies involving 2-(Triphenylphosphoranylidene)propionaldehyde focus on its reactivity with various substrates in organic synthesis. Such studies often explore how this compound can facilitate bond formation and influence stereochemistry in synthetic pathways. Additionally, its interactions with biological systems are being investigated to understand its potential therapeutic mechanisms and efficacy against cancer cells .
Several compounds share structural or functional similarities with 2-(Triphenylphosphoranylidene)propionaldehyde. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Triphenylphosphine | 603-35-0 | A common reagent used in organic synthesis. |
Phosphorane (general class) | N/A | A class of compounds featuring phosphorus; often used in olefination reactions. |
Benzylideneacetone | 122-57-6 | Contains an α,β-unsaturated carbonyl; used similarly in organic synthesis. |
Phenylacetaldehyde | 100-52-7 | An aromatic aldehyde that can participate in similar reactions. |
What sets 2-(Triphenylphosphoranylidene)propionaldehyde apart is its specific combination of a triphenylphosphoranylidene group with a propionaldehyde moiety, allowing it to function effectively as both a nucleophile and an electrophile in various